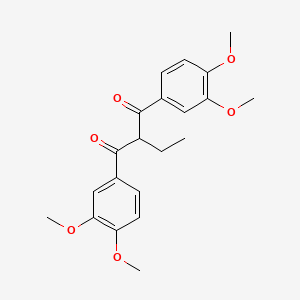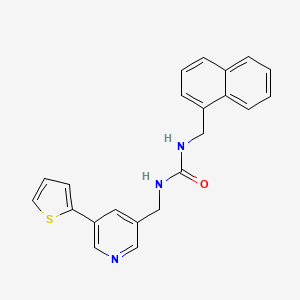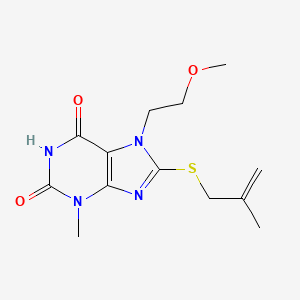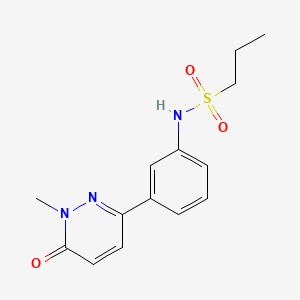![molecular formula C23H20N2O3S2 B2833600 N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide CAS No. 895446-96-5](/img/structure/B2833600.png)
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide” is a compound that has been synthesized and studied in the field of medicinal chemistry . It is a benzothiazole derivative, a class of compounds known for their diverse biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of “N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives have been discussed along with the molecular docking studies of selected compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide” include coupling reactions, nucleophilic substitutions, and acetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide” can be determined by various analytical techniques such as IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Anti-Tubercular Activity
Abstract: This compound has been investigated for its anti-tubercular activity. Researchers have synthesized various benzothiazole derivatives and evaluated their inhibitory concentrations against Mycobacterium tuberculosis (M. tuberculosis). The newly synthesized molecules were compared with standard reference drugs. Notably, the new benzothiazole derivatives exhibited better inhibition potency against M. tuberculosis .
One-Pot Synthesis of Novel Derivatives
Approach: A simple, efficient, and eco-friendly protocol was developed for synthesizing novel derivatives of 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one . The synthesis involved a one-pot C–C and C–N bond-forming strategy. The resulting compounds hold promise for further exploration .
Benzamides with Anti-Cancer Potential
Synthesis: A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides were synthesized. These compounds were obtained by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. Their potential as anti-cancer agents warrants further investigation .
Mechanism of Action
The mechanism of action of benzothiazole derivatives is diverse and depends on the biological activity being studied. For instance, some benzothiazole derivatives have been found to exhibit anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes . Other benzothiazole derivatives have shown anti-tubercular activity by inhibiting the target DprE1 .
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-16-9-11-19(12-10-16)30(27,28)14-13-22(26)24-18-6-4-5-17(15-18)23-25-20-7-2-3-8-21(20)29-23/h2-12,15H,13-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJPBMMMAIJMOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)


![2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride](/img/structure/B2833529.png)

![1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2833534.png)
![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B2833535.png)
![1-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2833536.png)


![1-methyl-5-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2833540.png)